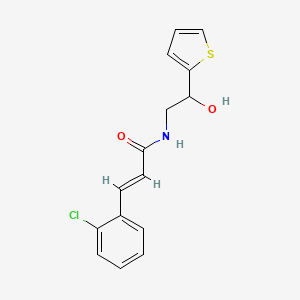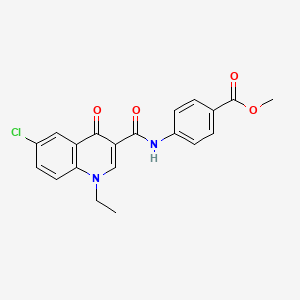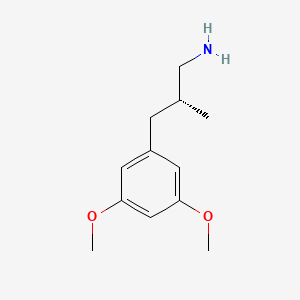
Prexasertib (dimesylate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
LY2606368 (dimesylate) has been extensively studied for its applications in cancer research. It has shown efficacy in inducing DNA damage and tumor cell apoptosis in preclinical studies. It is being investigated for use in combination with other drugs, such as antimetabolites, PARP inhibitors, and platinum-based chemotherapy, to enhance its therapeutic effects .
Mechanism of Action
The mechanism of action of LY2606368 (dimesylate) involves the inhibition of CHK1, leading to the activation of CDC25A and CDK2. This results in an increase in the number of replication forks while reducing their stability, causing replication stress and double-stranded DNA breakage. The loss of CHK1-dependent DNA damage checkpoints allows cells with damaged DNA to proceed into mitosis and die .
Safety and Hazards
Future Directions
Research continues into the efficacy of prexasertib in the treatment of acute myeloid leukemia, myelodysplastic syndrome, rhabdomyosarcoma, and medulloblastoma . The CHK1 inhibitor prexasertib exhibits monotherapy activity in high-grade serous ovarian cancer models and sensitizes to PARP inhibition . The safety and the efficacy of combination therapies with prexasertib need to be better evaluated in ongoing clinical trials .
Preparation Methods
The synthesis of LY2606368 (dimesylate) involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The industrial production methods are proprietary and involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
LY2606368 (dimesylate) undergoes various chemical reactions, primarily involving its interaction with DNA and proteins within the cell. It causes double-stranded DNA breakage and replication catastrophe, leading to apoptosis. Common reagents used in these reactions include dimethyl sulfoxide (DMSO) and hydroxyurea .
Comparison with Similar Compounds
LY2606368 (dimesylate) is unique in its ability to induce replication catastrophe and cause double-stranded DNA breakage. Similar compounds include other CHK1 inhibitors such as LY2603618 and MK-8776. LY2606368 (dimesylate) has shown greater potency and efficacy in preclinical studies .
properties
IUPAC Name |
5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile;methanesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O2.2CH4O3S/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17;2*1-5(2,3)4/h2,4-5,8,10-11H,3,6-7,19H2,1H3,(H2,22,23,24,25);2*1H3,(H,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYBEKZGRNUTBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N.CS(=O)(=O)O.CS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N7O8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-(furan-2-ylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2400385.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide](/img/structure/B2400386.png)





![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one](/img/structure/B2400393.png)

![2,5-dichloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2400398.png)
![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2400400.png)